3-Oxa-7-azabicyclo[3.3.1]nonane (CAS 280-75-1) is a conformationally restricted, bridged bicyclic secondary amine that serves as a premium bioisostere for morpholine and piperidine in medicinal chemistry and agrochemical development [1]. Featuring a rigid [3.3.1] framework, this building block is increasingly procured for library synthesis where enhanced three-dimensionality (Fsp3 = 1.0) and precise spatial projection of heteroatoms are required. Unlike simple unbridged heterocycles, the bridged architecture fundamentally alters the basicity, lipophilicity, and metabolic stability of the parent scaffold, making it a highly valuable precursor for overcoming pharmacokinetic liabilities and intellectual property (IP) constraints during lead optimization.
Substituting 3-oxa-7-azabicyclo[3.3.1]nonane with generic morpholine or simple substituted piperidines compromises both metabolic stability and target selectivity[1]. Unbridged morpholine is highly susceptible to CYP450-mediated α-C-H oxidation, leading to rapid clearance and potentially toxic ring-opened metabolites. Furthermore, the conformational flexibility of standard morpholine incurs a high entropic penalty upon target binding. The [3.3.1] bridged system locks the molecule into a specific geometry (typically a twin-chair or boat-chair conformation) that shields vulnerable metabolic sites and pre-organizes the nitrogen and oxygen vectors [2]. Consequently, generic unbridged analogs cannot replicate its pharmacokinetic stability or its ability to form highly specific, geometry-dependent interactions in complex binding pockets.
The basicity of the secondary amine in 3-oxa-7-azabicyclo[3.3.1]nonane is significantly elevated compared to standard morpholine. The predicted pKa of the bridged system is approximately 10.4, whereas unbridged morpholine has a pKa of 8.36 [1]. This +2.0 log unit shift ensures that the amine is almost entirely protonated at physiological pH (7.4), which drastically alters its aqueous solubility profile and its ability to form stable salt bridges in protein binding pockets [2].
| Evidence Dimension | Amine pKa |
| Target Compound Data | pKa ~10.4 |
| Comparator Or Baseline | Morpholine (pKa 8.36) |
| Quantified Difference | ~2.0 unit increase in basicity |
| Conditions | Aqueous solution, predicted physiological conditions |
Procuring this bridged analog allows chemists to design APIs that maintain a positive charge at physiological pH, enhancing target affinity, aqueous solubility, and stable salt formulation.
Incorporating the [3.3.1] bridged framework adds necessary carbon bulk while maintaining the morpholine-like heteroatom ratio, resulting in a favorable shift in lipophilicity. 3-Oxa-7-azabicyclo[3.3.1]nonane exhibits a predicted LogP of -0.24, compared to the highly hydrophilic morpholine (LogP -0.86) [1]. This optimized partition coefficient improves passive lipid bilayer permeability without sacrificing the high aqueous solubility characteristic of oxygen-containing heterocycles .
| Evidence Dimension | Partition Coefficient (LogP) |
| Target Compound Data | LogP ~ -0.24 |
| Comparator Or Baseline | Morpholine (LogP ~ -0.86) |
| Quantified Difference | ~0.6 log unit increase in lipophilicity |
| Conditions | Standard octanol-water partition models |
This specific LogP profile is critical for procuring building blocks that resolve permeability bottlenecks in highly polar drug candidates.
Unbridged morpholine rings are notorious for rapid α-C-H oxidation by cytochrome P450 enzymes, which causes ring opening and high intrinsic clearance. The rigid [3.3.1] bicyclic structure of 3-oxa-7-azabicyclo[3.3.1]nonane introduces significant steric hindrance around the carbon atoms adjacent to the heteroatoms [1]. This structural constraint blocks the optimal geometry required for CYP-mediated hydrogen abstraction, substantially increasing the metabolic half-life of the scaffold in liver microsome assays compared to standard morpholine derivatives.
| Evidence Dimension | Resistance to α-C-H oxidation |
| Target Compound Data | Bridged [3.3.1] morpholine scaffold (sterically blocked) |
| Comparator Or Baseline | Unbridged morpholine (highly susceptible) |
| Quantified Difference | Significant reduction in intrinsic clearance (CLint) |
| Conditions | In vitro human liver microsome (HLM) stability models |
Selecting this compound prevents late-stage drug development failures caused by rapid metabolic degradation and toxic metabolite formation.
Due to its elevated pKa (~10.4) and rigid 3D structure, 3-oxa-7-azabicyclo[3.3.1]nonane is an ideal building block for optimizing kinase and GPCR ligands[1]. It effectively replaces flexible morpholine or piperidine rings, locking the molecule into a bioactive conformation that reduces the entropic penalty of binding while ensuring strong salt-bridge formation with acidic residues in the target pocket.
For drug candidates suffering from rapid clearance due to morpholine ring oxidation, procuring 3-oxa-7-azabicyclo[3.3.1]nonane provides an immediate structural solution. Its sterically hindered[3.3.1] framework resists CYP450-mediated degradation, extending the in vivo half-life and improving the overall bioavailability of the resulting therapeutic agent [2].
In the procurement of building blocks for fragment-based drug discovery (FBDD), maximizing three-dimensionality is a priority. With an Fsp3 score of 1.0 and a rigid bridged architecture, this compound is highly valuable for constructing structurally complex, patent-busting fragment libraries that explore novel chemical space inaccessible to flat, aromatic, or simple unbridged heterocycles [1].